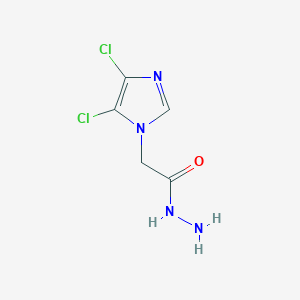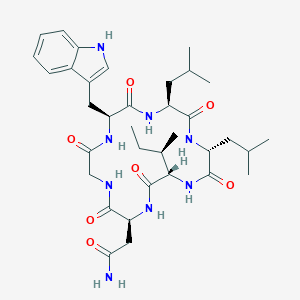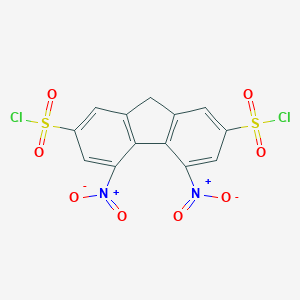
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds closely related to 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid, involves regiospecific reactions. These processes often require spectroscopic techniques for correct identification of the regioisomer formed, with single-crystal X-ray analysis providing unambiguous structure determination (Kumarasinghe et al., 2009).
Molecular Structure Analysis
The molecular structure of related pyrazole compounds has been elucidated through various spectroscopic methods, including NMR and mass spectral analysis, as well as single-crystal X-ray diffraction studies. These analyses reveal details such as intramolecular hydrogen bonds and π-π interactions that contribute to the structural stability of the compound (Achutha et al., 2017).
Chemical Reactions and Properties
The chemical reactions and properties of pyrazole derivatives include their synthesis via condensation/cyclization reactions and the characterization of the resulting compounds. These processes yield compounds with specific structural features and potential biological activities (Prabhudeva et al., 2017).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments. Single-crystal diffraction studies provide insights into the crystal packing and the role of weak interactions in the solid state (Kariuki et al., 2021).
Wissenschaftliche Forschungsanwendungen
Crystallography and Synthesis : The compound's crystal structure was determined using X-ray analysis, highlighting the importance of single-crystal X-ray analysis for unambiguous structure determination in synthetic chemistry (Kumarasinghe et al., 2009).
Synthesis of Derivatives : Various pyrazole derivatives have been synthesized, some of which act as chemical hybridizing agents in agriculture. For instance, 1-aryl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acids are used in wheat and barley (Beck et al., 1988).
Antimicrobial and Anticancer Agents : Certain pyrazole derivatives have shown potential as antimicrobial and anticancer agents, with some compounds exhibiting higher anticancer activity than standard drugs like doxorubicin (Hafez et al., 2016).
Molecular Docking Studies : Synthesized pyrazole derivatives have been subjected to molecular docking studies to predict their binding interactions with target proteins, which is crucial in drug discovery (Reddy et al., 2022).
Chemical Reactions and Synthesis : Research has focused on the reactions and synthesis of pyrazole derivatives, contributing to the development of novel compounds with potential applications in various fields (Korkusuz & Yıldırım, 2010).
Experimental and Theoretical Investigations : Combined experimental and theoretical studies have been conducted on pyrazole-4-carboxylic acid derivatives, contributing to a deeper understanding of their chemical properties (Viveka et al., 2016).
Fungicide Development : Derivatives of pyrazole have been used in the synthesis of novel fungicides, demonstrating the compound's utility in agricultural chemistry (Liu et al., 2011).
Antimicrobial Studies : Synthesized pyrazole derivatives have been used in antimicrobial studies, showing the compound's relevance in the development of new antimicrobial agents (Prabhudeva et al., 2017).
Electrosynthesis : The electrosynthesis of chlorosubstituted pyrazolecarboxylic acids has been studied, showing the effectiveness of electrochemical methods in synthesizing these compounds (Lyalin et al., 2009).
Wirkmechanismus
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that similar compounds have been shown to interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
Similar compounds have been shown to have various pharmacokinetic properties, which impact their bioavailability .
Result of Action
Similar compounds have been shown to have various effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-(4-chlorophenyl)-5-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-7-10(11(15)16)6-13-14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPQKGGVDCZENK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380397 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
CAS RN |
187998-35-2 | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-chlorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethanone, 1-[4-(hydroxymethyl)-2-cyclobuten-1-yl]-, cis-(9CI)](/img/structure/B65375.png)






![3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile](/img/structure/B65389.png)

![Furo[2,3-C]pyridine-7-carboxamide](/img/structure/B65391.png)


